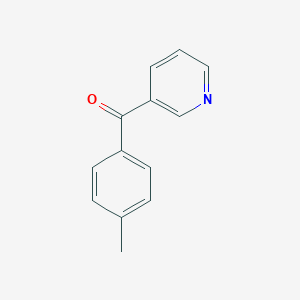

Pyridin-3-yl(p-tolyl)methanone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-methylphenyl)-pyridin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-4-6-11(7-5-10)13(15)12-3-2-8-14-9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDYOXSPZUWEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40491175 | |

| Record name | (4-Methylphenyl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34950-04-4 | |

| Record name | (4-Methylphenyl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Pyridin-3-yl(p-tolyl)methanone

Introduction

Pyridin-3-yl(p-tolyl)methanone, also known as 3-(4-methylbenzoyl)pyridine, is a diaryl ketone featuring a pyridine ring and a p-tolyl group linked by a carbonyl bridge. This molecular scaffold is of significant interest to researchers in medicinal chemistry and materials science. The pyridine moiety, a common pharmacophore, imparts aqueous solubility and potential for hydrogen bonding, while the diaryl ketone structure is a key feature in various biologically active molecules and functional materials. This guide provides a comprehensive overview of a robust synthetic route to Pyridin-3-yl(p-tolyl)methanone and details the analytical techniques for its thorough characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Specifications

| Property | Value |

| IUPAC Name | Pyridin-3-yl(p-tolyl)methanone |

| Synonyms | 3-(4-Methylbenzoyl)pyridine, 3-(p-Toluoyl)pyridine |

| CAS Number | 34950-04-4[1][2] |

| Molecular Formula | C₁₃H₁₁NO[1][2] |

| Molecular Weight | 197.23 g/mol |

Synthesis of Pyridin-3-yl(p-tolyl)methanone

Several synthetic strategies can be employed for the preparation of diaryl ketones. For the synthesis of Pyridin-3-yl(p-tolyl)methanone, a Friedel-Crafts acylation reaction stands out as a direct and efficient method. This electrophilic aromatic substitution reaction involves the acylation of an activated aromatic ring, in this case, toluene, with an acylating agent derived from nicotinic acid (pyridine-3-carboxylic acid).

Chosen Synthetic Route: Friedel-Crafts Acylation

The causality behind selecting Friedel-Crafts acylation lies in its reliability for forming carbon-carbon bonds between aromatic rings and carbonyl groups. Toluene, with its electron-donating methyl group, is sufficiently activated to undergo electrophilic substitution. The reaction is typically mediated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the acylating agent.

To proceed with the acylation, nicotinic acid is first converted to its more reactive acid chloride derivative, nicotinoyl chloride. This is a standard transformation often achieved using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting nicotinoyl chloride is then reacted with toluene in the presence of a Lewis acid.

Experimental Workflow: Friedel-Crafts Acylation

Caption: Workflow for the synthesis of Pyridin-3-yl(p-tolyl)methanone.

Detailed Experimental Protocol

Step 1: Synthesis of Nicotinoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nicotinic acid (1 equivalent).

-

In a fume hood, carefully add thionyl chloride (SOCl₂, 2-3 equivalents) to the flask.

-

Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. The crude nicotinoyl chloride hydrochloride is obtained as a solid and can be used directly in the next step.

Step 2: Friedel-Crafts Acylation

-

In a dry, three-necked round-bottom flask fitted with a dropping funnel, a condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and an inert solvent such as dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the crude nicotinoyl chloride hydrochloride from Step 1 in toluene (used in excess as both reactant and solvent).

-

Add the toluene solution of nicotinoyl chloride dropwise to the AlCl₃ suspension with vigorous stirring, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

Step 3: Work-up and Purification

-

Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford pure Pyridin-3-yl(p-tolyl)methanone.

Characterization of Pyridin-3-yl(p-tolyl)methanone

A self-validating system of characterization is crucial to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic and physical methods.

Physical Properties

| Property | Predicted Value |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 80-85 °C |

Spectroscopic Data

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For Pyridin-3-yl(p-tolyl)methanone, both ¹H and ¹³C NMR are essential for structural confirmation.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and p-tolyl rings, as well as the methyl group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine H-2 | ~8.9 | dd | 1H |

| Pyridine H-6 | ~8.7 | dd | 1H |

| Pyridine H-4 | ~8.0 | dt | 1H |

| p-Tolyl H-2', H-6' | ~7.7 | d | 2H |

| Pyridine H-5 | ~7.4 | dd | 1H |

| p-Tolyl H-3', H-5' | ~7.3 | d | 2H |

| Methyl (-CH₃) | ~2.4 | s | 3H |

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~195 |

| Pyridine C-2 | ~153 |

| Pyridine C-6 | ~150 |

| p-Tolyl C-4' | ~144 |

| Pyridine C-4 | ~137 |

| p-Tolyl C-1' | ~134 |

| Pyridine C-3 | ~132 |

| p-Tolyl C-2', C-6' | ~130 |

| p-Tolyl C-3', C-5' | ~129 |

| Pyridine C-5 | ~123 |

| Methyl (-CH₃) | ~22 |

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorption band for Pyridin-3-yl(p-tolyl)methanone will be the carbonyl (C=O) stretch.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Aryl Ketone) | 1660 - 1690 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C=C (Aromatic) | 1400 - 1600 | Medium to Weak |

| C-H (Alkyl) | 2850 - 3000 | Medium |

The presence of a strong absorption band in the region of 1660-1690 cm⁻¹ is a clear indication of the diaryl ketone functionality. For a related compound, 2-(pyridin-3-yl)-1-(p-tolyl)ethanone, a C=O stretch was observed at 1689 cm⁻¹[3].

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For Pyridin-3-yl(p-tolyl)methanone, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (197.23).

-

Expected Molecular Ion Peak (M⁺): m/z ≈ 197

-

Key Fragmentation Peaks:

-

m/z = 182: Loss of a methyl radical (•CH₃)

-

m/z = 105: Fragment corresponding to the p-toluoyl cation ([CH₃C₆H₄CO]⁺)

-

m/z = 91: Fragment corresponding to the tropylium ion ([C₇H₇]⁺) from the p-tolyl group

-

m/z = 78: Fragment corresponding to the pyridine cation radical

-

Characterization Workflow

Caption: A comprehensive workflow for the characterization of Pyridin-3-yl(p-tolyl)methanone.

Conclusion

This technical guide has detailed a reliable and scalable synthetic route for the preparation of Pyridin-3-yl(p-tolyl)methanone via Friedel-Crafts acylation. The causality behind the selection of this synthetic strategy and the experimental protocols have been thoroughly explained to ensure reproducibility. Furthermore, a comprehensive characterization workflow employing a suite of analytical techniques has been outlined. The provided spectroscopic and physical data serve as a benchmark for researchers to validate the successful synthesis and purity of this important chemical entity. This guide is intended to empower researchers in their efforts to synthesize and utilize Pyridin-3-yl(p-tolyl)methanone for advancements in drug discovery and materials science.

References

-

ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information for. Retrieved from [Link]

- Google Patents. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

-

Arctom Scientific. (n.d.). CAS NO. 1187171-89-6 | (4-Methylpyridin-3-yl)(p-tolyl)methanone. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 34950-04-4 | Product Name : Pyridin-3-yl(p-tolyl)methanone. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). S2 S2 S3 S6 S6 S7 S19. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-3-(p-tolyl)pyridine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(4'-Aminobenzyl)pyridine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(3-methoxybenzoyl)pyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-(p-Tolyl)pyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.

-

Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

-

SpectraBase. (n.d.). Phenyl(2-(pyridin-2-yl)phenyl)methanone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Morpholino(p-tolyl)methanone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

Sources

An In-depth Technical Guide to Pyridin-3-yl(p-tolyl)methanone for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the synthesis, characterization, and potential applications of Pyridin-3-yl(p-tolyl)methanone. Herein, we delve into the fundamental properties of this diaryl ketone, provide validated experimental protocols, and explore its relevance within the broader context of medicinal chemistry, grounded in established scientific principles.

Core Molecular Profile

Pyridin-3-yl(p-tolyl)methanone, a member of the aryl-pyridyl ketone class, possesses a chemical structure that merges a pyridine ring with a p-tolyl group through a carbonyl bridge. This arrangement imparts a unique electronic and steric profile, making it an intriguing scaffold for further chemical exploration.

Fundamental Properties

A precise understanding of the molecule's basic characteristics is the foundation of any rigorous scientific investigation.

| Property | Value | Source(s) |

| Chemical Formula | C₁₃H₁₁NO | [1], [2][3] |

| Molecular Weight | 197.23 g/mol | [1], [2][3] |

| CAS Number | 34950-04-4 | [1], [2][3] |

| Synonyms | 3-(4-Methylbenzoyl)pyridine, (4-Methylphenyl)-3-pyridinylmethanone | [4], [2][3] |

Synthesis Methodologies: A Strategic Approach

The synthesis of aryl-pyridyl ketones like Pyridin-3-yl(p-tolyl)methanone can be approached through several established routes. The choice of method is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Two of the most robust and widely applicable methods are Palladium-catalyzed Suzuki-Miyaura coupling and Friedel-Crafts acylation.

Palladium-Catalyzed Suzuki-Miyaura Coupling

This cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[5][6] For the synthesis of Pyridin-3-yl(p-tolyl)methanone, this would involve the coupling of a pyridine-based boronic acid or ester with a p-tolyl-containing acyl chloride or related derivative.

Rationale: The Suzuki-Miyaura coupling is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[6] The use of a palladium catalyst with appropriate ligands facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6]

Caption: Workflow for Suzuki-Miyaura Synthesis.

Experimental Protocol:

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and a suitable base (e.g., K₂CO₃, 2 equivalents).

-

Reagent Addition: Add p-tolylboronic acid (1.2 equivalents) followed by 3-bromopyridine (1 equivalent).

-

Solvent Addition: Introduce a degassed solvent system, such as a mixture of dioxane and water.

-

Reaction: Heat the mixture to 90-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Friedel-Crafts Acylation

A classic method for the synthesis of aryl ketones, Friedel-Crafts acylation involves the reaction of an acylating agent with an aromatic ring in the presence of a Lewis acid catalyst.[7][8]

Rationale: This method is effective for producing aryl ketones, and the resulting ketone product is less reactive than the starting aromatic ring, which prevents over-acylation.[7] However, the electron-deficient nature of the pyridine ring makes direct Friedel-Crafts acylation challenging.[9][10] The reaction typically requires harsh conditions and may result in low yields due to the coordination of the Lewis acid to the pyridine nitrogen. Therefore, this method is often more suitable for the acylation of a more reactive aromatic ring with a pyridine-containing acyl chloride.

Experimental Protocol (Conceptual):

-

Catalyst Suspension: In a fume hood, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in an inert, dry solvent such as dichloromethane (DCM) under an inert atmosphere.

-

Acyl Chloride Addition: Cool the suspension to 0 °C and slowly add nicotinoyl chloride (1 equivalent).

-

Aromatic Substrate Addition: To this mixture, add toluene (1 equivalent) dropwise, maintaining a low temperature.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Quenching and Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: After solvent removal, purify the product by column chromatography.

Structural Characterization: A Spectroscopic Blueprint

The unambiguous identification of Pyridin-3-yl(p-tolyl)methanone relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. For Pyridin-3-yl(p-tolyl)methanone, one would expect to see distinct signals for the protons on the pyridine ring and the p-tolyl group. The methyl group of the tolyl moiety would appear as a sharp singlet around 2.4 ppm.[11][12] The aromatic protons would appear in the range of 7.2-8.8 ppm, with characteristic splitting patterns for the para-substituted tolyl ring and the 3-substituted pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon is expected to have a characteristic downfield shift (typically >190 ppm). The methyl carbon of the tolyl group would appear upfield around 21-22 ppm.[11][12] The remaining aromatic carbons would resonate in the 120-160 ppm region.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would yield a molecular ion peak corresponding to the exact mass of C₁₃H₁₁NO.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of Pyridin-3-yl(p-tolyl)methanone would be a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹.

Applications in Medicinal Chemistry and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[2] Its ability to act as a hydrogen bond acceptor and its modulation of pharmacokinetic properties make it a valuable component in drug design.[2] The diaryl ketone motif is also found in a variety of biologically active compounds.

The combination of a pyridine ring and a diaryl ketone structure in Pyridin-3-yl(p-tolyl)methanone suggests potential for a range of biological activities. Derivatives of pyridinones and related structures have shown promise as:

-

Anticancer Agents: Many pyridine-containing compounds exhibit antitumor activity.[2]

-

Anti-inflammatory Agents: The diaryl ketone scaffold is present in molecules with anti-inflammatory properties.

-

Enzyme Inhibitors: The structural features of Pyridin-3-yl(p-tolyl)methanone make it a candidate for screening against various enzyme targets, such as kinases and acetylcholinesterase.[13]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling Pyridin-3-yl(p-tolyl)methanone. Based on data for similar compounds, the following hazards should be considered:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

Pyridin-3-yl(p-tolyl)methanone is a molecule with significant potential for further investigation in the fields of organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its fundamental properties, robust synthetic protocols, and a framework for its characterization and potential applications. By understanding the principles behind the synthesis and analysis of this compound, researchers can effectively utilize it as a building block for the development of novel chemical entities with potential therapeutic value.

References

-

Chemistry Channel. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube. Retrieved from [Link]

-

IOSR Journal. (n.d.). Synthesis and Characterization of 3, 5-Diaryl-4-Benzoyl-1- Pyridoyl-Δ2 - Pyrazolines. Retrieved from [Link]

- Ma, B., Wang, Z.-Y., Xu, H., Wang, X., & Zhang, X. (2021). Arylketones as Aryl Donors in Palladium-Catalyzed Suzuki–Miyaura Couplings. Organic Letters.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 34950-04-4 | Product Name : Pyridin-3-yl(p-tolyl)methanone. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of (p‐tolyl)‐3(2H)pyridazinone Derivatives as Novel Acetylcholinesterase Inhibitors. Retrieved from [Link]

- Singh, U. P., & Singh, R. P. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(9), 1435-1465.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of symmetrical pyridines by iron-catalyzed cyclization of ketoxime acetates and aldehydes. Retrieved from [Link]

-

Total Organic Synthesis. (2020, July 11). Suzuki Coupling [Video]. YouTube. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Scrutiny of Pyridin-3-yl(p-tolyl)methanone: A Technical Guide

Introduction: The Structural Significance of Pyridin-3-yl(p-tolyl)methanone

Pyridin-3-yl(p-tolyl)methanone, with the molecular formula C₁₃H₁₁NO and a molecular weight of 197.24 g/mol , features a diaryl ketone scaffold.[1][2][3][4] This structure, comprised of a pyridine ring and a para-substituted toluene ring linked by a carbonyl group, is a common motif in pharmacologically active compounds. The pyridine nitrogen introduces a polar, hydrogen-bond accepting site, influencing solubility and receptor-binding interactions. The p-tolyl group provides a non-polar region, and the central ketone acts as a rigid linker and a potential hydrogen bond acceptor.

Accurate structural elucidation and purity assessment are paramount in the development of any chemical entity. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of the molecule, confirming its identity, structure, and purity. This guide explains the causal relationships between the molecular structure and its spectroscopic output, empowering researchers to interpret their own data with confidence.

Chemical Structure:

Caption: Chemical structure of Pyridin-3-yl(p-tolyl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Expected Chemical Shifts and Multiplicities: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the pyridine and p-tolyl rings, as well as a singlet for the methyl group. The electron-withdrawing nature of the carbonyl group and the nitrogen atom in the pyridine ring will cause the adjacent protons to shift downfield.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine H-2 | ~ 8.8 - 8.6 | Doublet of doublets (dd) or Singlet (s) | 1H |

| Pyridine H-6 | ~ 8.6 - 8.4 | Doublet of doublets (dd) | 1H |

| Pyridine H-4 | ~ 8.0 - 7.8 | Doublet of triplets (dt) | 1H |

| Pyridine H-5 | ~ 7.5 - 7.3 | Doublet of doublets (dd) | 1H |

| Tolyl H-2', H-6' | ~ 7.8 - 7.6 | Doublet (d) | 2H |

| Tolyl H-3', H-5' | ~ 7.3 - 7.1 | Doublet (d) | 2H |

| Methyl (-CH₃) | ~ 2.4 | Singlet (s) | 3H |

Causality of Signal Position and Splitting:

-

Pyridine Protons: The protons ortho to the nitrogen (H-2 and H-6) are the most deshielded due to the inductive effect and anisotropy of the nitrogen atom. The H-4 proton is also significantly deshielded due to its position relative to the carbonyl group. The coupling patterns (J-couplings) between adjacent protons will result in the predicted multiplicities.

-

Tolyl Protons: The protons on the tolyl ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the carbonyl group (H-2', H-6') will be more deshielded than the protons meta to it (H-3', H-5').

-

Methyl Protons: The methyl group, being attached to the aromatic ring, will appear as a singlet in the aliphatic region.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Pyridin-3-yl(p-tolyl)methanone in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse angle: 45-90 degrees

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

¹³C NMR Spectroscopy

Expected Chemical Shifts: The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule. The carbonyl carbon is expected to have the most downfield chemical shift.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~ 195 - 190 |

| Pyridine C-2 | ~ 153 - 151 |

| Pyridine C-6 | ~ 150 - 148 |

| Pyridine C-4 | ~ 138 - 136 |

| Pyridine C-3 | ~ 135 - 133 |

| Tolyl C-1' | ~ 145 - 143 |

| Tolyl C-4' | ~ 135 - 133 |

| Tolyl C-2', C-6' | ~ 130 - 128 |

| Tolyl C-3', C-5' | ~ 129 - 127 |

| Pyridine C-5 | ~ 124 - 122 |

| Methyl (-CH₃) | ~ 22 - 20 |

Causality of Signal Position:

-

Carbonyl Carbon: The sp² hybridized carbon of the carbonyl group is highly deshielded and appears at a characteristic downfield position.[5]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronegativity of the nitrogen atom and the substituent effects of the carbonyl and methyl groups. Carbons directly attached to the nitrogen or the carbonyl group will be more deshielded.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Acquisition mode: Proton-decoupled

-

Number of scans: 1024 or more, depending on sample concentration

-

Relaxation delay: 2-5 seconds

-

-

Processing: Process the FID similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Aryl Ketone) | ~ 1670 - 1650 | Strong |

| C=C, C=N (Aromatic) | ~ 1600 - 1450 | Medium to Strong |

| C-H (Aromatic) | ~ 3100 - 3000 | Medium to Weak |

| C-H (Methyl) | ~ 2980 - 2850 | Medium to Weak |

Causality of Absorption Bands:

-

Carbonyl Stretch: The strong absorption band in the region of 1670-1650 cm⁻¹ is a definitive indicator of the conjugated aryl ketone. Conjugation with the aromatic rings lowers the stretching frequency compared to a simple aliphatic ketone.[5][6]

-

Aromatic Stretches: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine and benzene rings.

-

C-H Stretches: The bands above 3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds on the aromatic rings. The absorptions below 3000 cm⁻¹ correspond to the C-H stretches of the methyl group.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000 - 400 cm⁻¹

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

-

Processing: Perform a background scan and then acquire the sample spectrum. The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺∙): The molecular ion peak is expected at m/z = 197, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 182: Loss of a methyl radical (∙CH₃) from the molecular ion.

-

m/z = 169: Loss of carbon monoxide (CO) from the [M-CH₃]⁺ fragment.

-

m/z = 120: Fragment corresponding to the p-tolylcarbonyl cation ([CH₃C₆H₄CO]⁺).

-

m/z = 91: Fragment corresponding to the tropylium ion ([C₇H₇]⁺), a common fragment from toluene derivatives.

-

m/z = 106: Fragment corresponding to the pyridinoyl cation ([C₅H₄NCO]⁺).

-

m/z = 78: Fragment corresponding to the pyridine radical cation ([C₅H₄N]⁺∙).

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

"crystal structure analysis of Pyridin-3-yl(p-tolyl)methanone derivatives"

An In-Depth Technical Guide to the Crystal Structure Analysis of Pyridin-3-yl(p-tolyl)methanone Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the methodologies and interpretations central to the crystal structure analysis of Pyridin-3-yl(p-tolyl)methanone derivatives. These compounds, featuring a diarylketone framework, are of significant interest due to their versatile chemical scaffold and potential applications in medicinal chemistry and materials science. This document moves beyond mere procedural lists to explain the causal reasoning behind experimental choices, ensuring a self-validating and robust scientific narrative.

Significance and Rationale

Pyridin-3-yl(p-tolyl)methanone and its derivatives belong to the broader class of diaryl methanones. The presence of the pyridine ring introduces a nitrogen atom that can act as a hydrogen bond acceptor and a site for potential coordination, while the p-tolyl group provides a hydrophobic region that can engage in π-stacking interactions. This structural duality makes them attractive candidates for drug design, where they have been investigated for antimicrobial, anticancer, and acetylcholinesterase inhibitory activities.[1][2][3] Chalcone derivatives, which share a similar α,β-unsaturated carbonyl system, are well-documented for their antitumor properties, further underscoring the potential of this structural class.[4][5] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular forces in the solid state is paramount, as these features directly govern the material's physicochemical properties, such as solubility and stability, and its biological activity by dictating how it interacts with molecular targets.[6]

Synthesis and Generation of X-Ray Quality Crystals

The foundational step in any crystal structure analysis is the synthesis of the target compound and the subsequent growth of high-quality single crystals.

General Synthesis Pathway

While various synthetic routes exist, a common and reliable method for preparing Pyridin-3-yl(p-tolyl)methanone derivatives is through a Friedel-Crafts acylation reaction or its modern variants. The core principle involves the reaction of a p-tolyl derivative with a nicotinoyl (pyridin-3-ylcarbonyl) source.

Illustrative Protocol: Synthesis of (4-methylphenyl)(pyridin-3-yl)methanone

-

Reactant Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to a solution of toluene (1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM).

-

Acylating Agent Addition: Slowly add nicotinoyl chloride (1.0 equivalent) to the stirring suspension at 0 °C. The causality here is critical: the Lewis acid AlCl₃ coordinates to the carbonyl oxygen of the acyl chloride, dramatically increasing the electrophilicity of the carbonyl carbon for electrophilic aromatic substitution on the electron-rich toluene ring.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Quenching: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and protonates the pyridine nitrogen, aiding in separation.

-

Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[7]

Protocol for Growing Single Crystals

Obtaining crystals suitable for X-ray diffraction is often more art than science, requiring patience and meticulous control over crystallization conditions. The goal is to allow molecules to slowly and orderly arrange themselves into a crystalline lattice.

Step-by-Step Methodology: Slow Evaporation

-

Purity is Paramount: Ensure the synthesized compound is of the highest possible purity (>99%). Impurities can disrupt the crystal lattice, leading to poor quality or no crystals at all.

-

Solvent Selection: Choose a solvent in which the compound is moderately soluble.[8] If solubility is too high, the solution remains unsaturated for too long; if too low, precipitation occurs too rapidly, forming amorphous powder or microcrystals. A binary solvent system (e.g., ethanol/water, DCM/hexane) can be used to fine-tune solubility.

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent or solvent system in a clean, dust-free vial. Gentle warming can be used to dissolve the compound completely.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a new clean vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny crystals instead of a few large ones.[8]

-

Controlled Evaporation: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for very slow evaporation of the solvent over several days to weeks.

-

Incubation: Place the vial in a vibration-free environment (e.g., a dedicated quiet cupboard or a desiccator) at a constant temperature. Mechanical agitation can induce rapid precipitation.

-

Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or loop and dry them on filter paper.

Core Directive: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional structure of a crystalline material at the atomic level.[9][10] It provides unambiguous information on bond lengths, angles, and the spatial arrangement of molecules.[11]

The SCXRD Experimental Workflow

The journey from a physical crystal to a refined 3D structure involves several critical stages, each with a specific purpose.

Caption: The experimental and computational workflow for single-crystal X-ray diffraction analysis.

Self-Validating Experimental Protocol

-

Crystal Selection: Under a polarized light microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects. A suitable size is typically 0.1-0.3 mm in all dimensions.

-

Mounting: Affix the chosen crystal to the tip of a glass fiber or a cryo-loop using a minimal amount of inert oil (e.g., Paratone-N).

-

Cryo-cooling (Trustworthiness Pillar): Mount the crystal on the diffractometer's goniometer head and immediately cool it in a stream of cold nitrogen gas (typically 100 K). This is a self-validating step: cooling minimizes thermal motion of the atoms, leading to higher quality diffraction data at higher angles and significantly reduces radiation damage to the crystal from the high-intensity X-ray beam.

-

Unit Cell Determination: Collect a few initial diffraction images to determine the crystal's unit cell parameters and Bravais lattice. Modern software automates this process.

-

Data Collection Strategy: Based on the crystal symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

-

Data Integration: After collection, the raw image frames are processed. The software integrates the intensity of each diffraction spot, corrects for experimental factors (like Lorentz and polarization effects), and generates a reflection file.

-

Structure Solution and Refinement: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and then refined using a least-squares algorithm to best fit the experimental data. Hydrogen atoms are typically placed in calculated positions. The final output is a Crystallographic Information File (CIF).

Structural Interpretation: From Data to Insight

The refined crystal structure provides a wealth of information. For this guide, we will consider a representative derivative, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, based on published data.[12]

Molecular Geometry and Conformation

The primary data extracted are the precise positions of each atom, which define the molecule's geometry. In diaryl methanones, a key feature is the torsion angle between the two aromatic rings, which dictates the overall molecular conformation. The molecule is generally not planar, with the pyridine and p-tolyl rings twisted out of the plane of the central carbonyl group. This twist is a compromise between conjugative effects, which favor planarity, and steric hindrance between the rings.

Table 1: Selected Crystallographic and Geometric Data for a Representative Derivative [12]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.4420(1) |

| b (Å) | 7.9810(6) |

| c (Å) | 23.777(4) |

| β (°) | 90.883(3) |

| Volume (ų) | 1791.5(4) |

| Z | 4 |

| Bond Length (C=O) | ~1.22 Å |

| Torsion Angle (Py-C-C-Tolyl) | ~45-55° |

Note: Data is illustrative and based on a known structure.[12] Actual values will vary with substitution.

Supramolecular Architecture via Hirshfeld Surface Analysis

While SCXRD gives us the structure, Hirshfeld surface analysis provides a powerful visual and quantitative method for understanding the intermolecular interactions that build the supramolecular architecture.[13][14] The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the regions where the molecule's contribution to the total electron density is greater than that of all other molecules combined.[13][15]

This surface can be color-mapped to visualize and quantify different types of close contacts:

-

d_norm: A normalized contact distance that highlights intermolecular interactions. Red spots indicate close contacts (shorter than van der Waals radii), white regions represent contacts around the vdW separation, and blue regions are for longer contacts.

-

2D Fingerprint Plots: These plots summarize all interactions by plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ).[15]

Caption: Relationship between interaction types and their representation in Hirshfeld analysis tools.

In Pyridin-3-yl(p-tolyl)methanone derivatives, the fingerprint plots typically reveal significant contributions from H···H contacts (representing van der Waals forces), as well as characteristic sharp spikes corresponding to C-H···O and C-H···N hydrogen bonds.[12][16][17] The presence of two aromatic rings also gives rise to C-H···π and π-π stacking interactions, which appear as "wing-like" features in the fingerprint plot.[16]

Computational Synergy: Density Functional Theory (DFT)

DFT calculations serve as an essential tool to complement and validate experimental findings.[18] By solving the electronic structure of a single molecule in the gas phase, DFT can provide insights into the intrinsic properties of the compound.[19][20]

Key Applications:

-

Geometry Optimization: A DFT calculation can predict the lowest-energy conformation of the molecule. Comparing this optimized geometry with the experimental crystal structure reveals the effects of crystal packing forces on the molecular conformation.

-

Electronic Properties: DFT readily calculates the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and electronic transition properties.[19]

-

Vibrational Analysis: Theoretical vibrational frequencies can be calculated and compared with experimental IR or Raman spectra to confirm the structure and assign spectral bands.

Protocol Synopsis: A DFT Geometry Optimization

-

Software: Gaussian, NWChem, etc.

-

Method: Select an appropriate functional and basis set. A common choice for organic molecules is the B3LYP functional with a 6-311G(d,p) basis set, which offers a good balance of accuracy and computational cost.[19][21]

-

Input: Use the atomic coordinates from the refined CIF file as the starting geometry.

-

Output: The calculation yields the optimized molecular geometry, electronic energies (HOMO/LUMO), and a list of calculated vibrational frequencies.

Linking Structure to Function

The ultimate goal of structural analysis is to understand how the molecular and supramolecular features influence the compound's function.

-

Drug-Receptor Interactions: The determined solid-state conformation provides a highly accurate starting point for molecular docking studies. The specific twist angle between the rings and the location of hydrogen bond donors/acceptors are critical for predicting how the molecule will fit into the active site of a biological target, such as an enzyme or receptor.[1]

-

Antimicrobial/Anticancer Activity: The ability to form specific intermolecular interactions, such as hydrogen bonds with target proteins or intercalate via π-stacking with DNA, is often a prerequisite for biological activity.[2][22][23] Crystal structure analysis directly reveals these potential interaction modes.

-

Material Properties: Crystal packing, dictated by intermolecular forces, determines material properties like melting point, hardness, and solubility. A tightly packed structure with strong hydrogen bonds will generally have a higher melting point and lower solubility than a loosely packed one.

Conclusion and Future Outlook

The crystal structure analysis of Pyridin-3-yl(p-tolyl)methanone derivatives is a multi-faceted process that integrates synthesis, high-precision experimental techniques like SCXRD, and powerful computational tools such as Hirshfeld analysis and DFT. This guide has detailed the workflow from initial synthesis to the final interpretation, emphasizing the rationale behind each step to ensure scientific rigor. The insights gained from this comprehensive analysis are not merely academic; they provide the fundamental knowledge required to rationally design next-generation derivatives with enhanced therapeutic efficacy or tailored material properties. Future work will undoubtedly focus on establishing broader structure-activity relationship (SAR) libraries and exploring co-crystallization to modulate the physicochemical properties of these promising compounds.

References

-

ResearchGate. (2022). Synthesis of (p‐tolyl)‐3(2H)pyridazinone Derivatives as Novel Acetylcholinesterase Inhibitors. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of the N‐substituted‐(p‐tolyl)‐3(2H)pyridazinone derivatives. Available at: [Link]

-

International Union of Crystallography. (n.d.). Crystal structure of (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone. Available at: [Link]

-

European Journal of Chemistry. (2025). Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative. Available at: [Link]

-

PubMed Central (PMC). (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]

-

PubMed Central (PMC). (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available at: [Link]

-

International Journal of Scientific Research in Science and Technology. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Available at: [Link]

-

MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Available at: [Link]

-

ResearchGate. (2025). Crystal and Molecular Structure Analysis of (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone. Available at: [Link]

-

CrystalExplorer. (n.d.). The Hirshfeld Surface. Available at: [Link]

-

National Institutes of Health (NIH). (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Available at: [Link]

-

Scientific Research Publishing (SCIRP). (n.d.). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Available at: [Link]

-

MDPI. (n.d.). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. Available at: [Link]

-

SpringerLink. (2009). Crystal and Molecular Structure Analysis of (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone. Available at: [Link]

-

PubMed Central (PMC). (n.d.). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Available at: [Link]

-

MDPI. (n.d.). Anticancer Activity of Natural and Synthetic Chalcones. Available at: [Link]

-

X-raydi.com. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

-

University of Southampton ePrints. (n.d.). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. Available at: [Link]

-

Scientific Research Publishing (SCIRP). (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Hirshfeld surface analysis. Available at: [Link]

-

PubMed. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Available at: [Link]

-

ACS Publications. (2023). Single Crystal Investigations, Hirshfeld Surface Analysis, DFT Studies, Molecular Docking, Physico-Chemical Characterization, and Biological Activity of a Novel Non-Centrosymmetric Compound with a Copper Transition Metal Precursor. Available at: [Link]

-

MDPI. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Available at: [Link]

-

MDPI. (n.d.). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Available at: [Link]

-

Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]

-

Materials Square. (n.d.). Chemistry-DFT. Available at: [Link]

-

International Union of Crystallography. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Available at: [Link]

-

Semantic Scholar. (n.d.). Chalcone Derivatives: Role in Anticancer Therapy. Available at: [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Available at: [Link]

-

PubMed Central (PMC). (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Available at: [Link]

-

Mansoura University. (n.d.). Synthesis of new heterocyclic compounds derived from 3-p-tolyl-2-thioxo-1, 3-thiazolidine-4-one and evaluation of their antibacterial activity. Available at: [Link]

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Available at: [Link]

-

MDPI. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Available at: [Link]

-

ResearchGate. (2025). Synthesis, characterization and antimicrobial activity of some 4-aryl-2,6-di(coumarin-3-yl)pyridines. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. How To [chem.rochester.edu]

- 9. rigaku.com [rigaku.com]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. tandfonline.com [tandfonline.com]

- 13. crystalexplorer.net [crystalexplorer.net]

- 14. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. journals.iucr.org [journals.iucr.org]

- 16. Crystal structure of (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 18. irjweb.com [irjweb.com]

- 19. scirp.org [scirp.org]

- 20. mdpi.com [mdpi.com]

- 21. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. [PDF] Chalcone Derivatives: Role in Anticancer Therapy | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Biological Activity of Novel Pyridine Derivatives

Introduction: The Pyridine Scaffold as a Cornerstone of Modern Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle structurally analogous to benzene with one nitrogen atom, stands as a "privileged scaffold" in the landscape of drug discovery.[1][2] Its unique electronic properties, hydrogen bonding capability, and metabolic stability make it a versatile building block for designing therapeutic agents.[3] The nitrogen atom imparts polarity and basicity, which can enhance the pharmacokinetic properties of drug candidates, including solubility and bioavailability.[1] Consequently, pyridine and its derivatives are integral components of numerous FDA-approved drugs and are continuously explored for new therapeutic applications.[3][4] This guide provides an in-depth analysis of the diverse biological activities of novel pyridine derivatives, focusing on their mechanisms of action, quantitative data from recent studies, and the detailed experimental protocols used for their evaluation. The activities covered include anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects.[5][6][7]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyridine derivatives have emerged as a significant class of compounds in oncology, targeting various pathways involved in cancer progression.[8][9] Recent research has focused on developing novel derivatives with enhanced potency and selectivity against a wide range of cancer cell lines.[10][11]

Mechanisms of Anticancer Action

Novel pyridine derivatives exert their anticancer effects through multiple mechanisms, including:

-

Kinase Inhibition: Many pyridine compounds are designed to inhibit protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis.[8][12]

-

Enzyme Inhibition: Certain derivatives selectively inhibit tumor-associated enzymes like carbonic anhydrase and histone deacetylases (HDACs), leading to apoptosis and cell cycle arrest.[8][9]

-

Tubulin Polymerization Inhibition: Some pyridine-based molecules interfere with microtubule dynamics, a validated target in cancer chemotherapy.[9]

Below is a diagram illustrating a common workflow for the initial screening of novel pyridine derivatives for potential anticancer activity.

Quantitative Data on Anticancer Activity

Recent studies have synthesized and evaluated numerous pyridine derivatives, demonstrating significant cytotoxic effects. The table below summarizes the half-maximal inhibitory concentration (IC50) values for selected novel compounds against various human cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Steroidal Pyridines | Compound 8 | PC-3 (Prostate) | 1.55 | [9] |

| Pyridine-Urea Hybrids | Compound 8e | MCF-7 (Breast) | < Doxorubicin | [8] |

| Pyridine-Urea Hybrids | Compound 8n | MCF-7 (Breast) | < Doxorubicin | [8] |

| Diphenyl Ether-based Pyridine | -OCH3 substituted | A-549 (Lung) | 10.57 ± 0.54 | [11] |

| Diphenyl Ether-based Pyridine | -OH substituted | A-549 (Lung) | 16.74 ± 0.45 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the novel pyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Causality Insight: MTT is a water-soluble dye that is taken up by living cells.

-

-

Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Crystal Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

-

Causality Insight: Formazan is insoluble in aqueous solutions. DMSO is a powerful solvent required to release the colored product for quantification.

-

-

Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Antimicrobial and Antiviral Activities

The pyridine scaffold is a key component in many agents developed to combat infectious diseases caused by bacteria, fungi, and viruses.[2][13] The emergence of drug-resistant strains necessitates the continuous development of novel antimicrobial and antiviral compounds.[5][6]

Mechanisms of Action

-

Antibacterial: Pyridine derivatives can disrupt bacterial cell wall synthesis, inhibit DNA gyrase, or interfere with other essential metabolic pathways.[14][15] Some act as chelating agents, depriving bacteria of essential metal ions.[16]

-

Antifungal: The mechanisms often involve the disruption of the fungal cell membrane or inhibition of key enzymes.[13]

-

Antiviral: These compounds can inhibit various stages of the viral life cycle, such as viral entry, replication (e.g., reverse transcriptase or polymerase inhibition), or maturation.[5][6][17] They have shown activity against a range of viruses, including HIV, HCV, HBV, and coronaviruses.[5][6]

Quantitative Data on Antimicrobial Activity

The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyridine-based Ru(II) Complex | C5 | Staphylococcus aureus | 0.63 | [14] |

| Pyridine-based Ru(II) Complex | C5 | Escherichia coli | 0.63 | [14] |

| Pyridine-based Ru(II) Complex | C8 | Candida albicans | 0.31 | [14] |

| Thienopyridines | 12a | E. coli | 19.5 | [18] |

| Thienopyridines | 15 | C. albicans | < 4.8 | [18] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol determines the MIC of a novel compound against a specific bacterial strain.

Step-by-Step Protocol:

-

Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, prepare a two-fold serial dilution of the pyridine derivative in the broth medium. The final volume in each well should be 100 µL.

-

Controls: Include a positive control well (broth with bacteria, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound and the positive control well. The final volume in these wells will be 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Self-Validation: The positive control must show turbidity, and the negative control must remain clear for the assay to be valid.

-

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture 10 µL from each well that showed no growth onto an agar plate. The MBC is the lowest concentration that results in no bacterial growth on the agar after incubation.

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are underlying factors in many diseases. Pyridine derivatives have shown promise in modulating these processes.[19][20][21]

Mechanisms of Action

-

Anti-inflammatory: The anti-inflammatory effects of some pyridine derivatives are attributed to their ability to inhibit key enzymes in the inflammation pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[20][22] Some 3-hydroxy-pyridine-4-one derivatives may exert their effects through iron chelation, as key inflammatory enzymes are heme-dependent.[20][21]

-

Antioxidant: Many pyridine analogs act as potent free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS).[23][24] Others function as metal chelators, preventing the Fenton reaction which generates highly reactive hydroxyl radicals.[20][24]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it becomes reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant capacity.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a stock solution of the pyridine derivative in methanol or ethanol. Prepare a fresh solution of DPPH in the same solvent (typically ~0.1 mM).

-

Causality Insight: The DPPH solution must be fresh as it can degrade over time, affecting the baseline absorbance.

-

-

Assay Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound.

-

Reaction Initiation: Add 100 µL of the DPPH solution to each well. Include a control (solvent + DPPH) and a blank (solvent only). Ascorbic acid or Trolox is typically used as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Causality Insight: The reaction is light-sensitive, so incubation in the dark is critical for reproducible results.

-

-

Measurement: Measure the absorbance at approximately 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC50 Determination: Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Neuroprotective Activity

Emerging research indicates that certain pyridine derivatives possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases like Parkinson's and Alzheimer's.[3][25]

Mechanisms of Neuroprotection

The neuroprotective effects of pyridine derivatives are often linked to their ability to mitigate oxidative stress and excitotoxicity, two key factors in neuronal cell death. For instance, some tricyclic pyridine alkaloids have been shown to protect hippocampal neuronal cells from glutamate-induced oxidative stress and apoptosis.[26][27] They can achieve this by enhancing the expression of antioxidant proteins like Nrf2 and HO-1 and by inhibiting the influx of calcium ions (Ca2+), which can trigger apoptotic pathways.[26][27]

Conclusion and Future Perspectives

The pyridine scaffold is a remarkably versatile and enduring platform in medicinal chemistry. The diverse biological activities—ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective—underscore its continued importance in drug development.[5][7][18] Future research will likely focus on several key areas: enhancing target selectivity to minimize off-target effects, employing nanotechnology for targeted drug delivery, and designing covalent inhibitors for increased potency and duration of action.[8] The synthesis of hybrid molecules that combine the pyridine core with other pharmacophores also represents a promising strategy for developing next-generation therapeutics with multi-faceted mechanisms of action.[8] As synthetic methodologies become more sophisticated and our understanding of biological pathways deepens, novel pyridine derivatives will undoubtedly continue to provide solutions to pressing global health challenges.

References

-

El-Sayed, N. F. et al. (2005). Synthesis and in vitro antioxidant activity of some new fused pyridine analogs. Archiv der Pharmazie, 338(4), 175-180. [Link]

-

Sharma, P. et al. (2024). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. [Link]

-

Kaur, M. et al. (2022). Pyridine Moiety: Recent Advances in Cancer Treatment. Polycyclic Aromatic Compounds, 43(6), 5567-5603. [Link]

-

ResearchGate. (n.d.). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). ResearchGate. [Link]

-

Karimi-Bonab, M. et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Bentham Science Publishers. [Link]

-

Singh, S. et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Applied Biology & Biotechnology, 10(4), 154-166. [Link]

-

Verma, A. et al. (2023). Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. IRJET, 10(5). [Link]

-

Karimi-Bonab, M. et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Bentham Science. [Link]

-

Marinescu, M. (2022). Commentary on Pyridine Compounds & its Antimicrobial Activities. Journal of Medicinal and Organic Chemistry. [Link]

-

Marinescu, M. & Tănase, M. A. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(11), 3567. [Link]

-

ResearchGate. (n.d.). Newer biologically active pyridines: A potential review. ResearchGate. [Link]

-

Patil, P. et al. (2013). Pyridine and Its Biological Activity: A Review. Asian Journal of Research in Chemistry, 6(10), 888-899. [Link]

-

Rateb, N. M. et al. (2014). Antimicrobial Evaluation of New Synthesized Pyridine Nucleosides Under Solvent-Free Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(5), 633-643. [Link]

-

Pratt, D. A. et al. (2010). Pyridine and pyrimidine analogs of acetaminophen as inhibitors of lipid peroxidation and cyclooxygenase and lipoxygenase catalysis. Bioorganic & Medicinal Chemistry, 18(1), 389-399. [Link]

-

ResearchGate. (n.d.). Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]

-

Patil, U. et al. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Der Pharma Chemica, 14(7), 1-9. [Link]

-

Daina, A. et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Advanced Biomedical Research, 3, 134. [Link]

-

Daina, A. et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Advanced Biomedical Research, 3, 134. [Link]

-

Attaby, F. A. et al. (1999). Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives. Archives of Pharmacal Research, 22(2), 194-201. [Link]

-

Jovanović, K. et al. (2024). Synthesis and antimicrobial activity of new pyridine-based half-sandwich Ru(II) complexes. Journal of Coordination Chemistry, 1-22. [Link]

-

O'Hagan, D. & Scott, D. (2021). Pyridine alkaloids with activity in the central nervous system. Bioorganic & Medicinal Chemistry, 48, 116410. [Link]

-

Sharma, A. et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289-4323. [Link]

-

Popa, C. V. et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10899. [Link]

-

Lee, J. H. et al. (2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. Antioxidants, 9(11), 1115. [Link]

-

Fassihi, A. et al. (2016). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. Jundishapur Journal of Natural Pharmaceutical Products, 11(2), e35327. [Link]

-

Kumar, A. et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15415-15437. [Link]

-

Lee, J. H. et al. (2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. Antioxidants, 9(11), 1115. [Link]

-

ResearchGate. (n.d.). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages. ResearchGate. [Link]

-

ResearchGate. (n.d.). Pyridine derivatives 46a–50 reported as anti-inflammatory agents. ResearchGate. [Link]

-

Marinescu, M. & Tănase, M. A. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

-

Głowacka, I. E. et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 26(23), 7150. [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. ijsat.org [ijsat.org]

- 9. ijpsonline.com [ijpsonline.com]

- 10. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 11. irjet.net [irjet.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antimicrobial activity of new pyridine-based half-s...: Ingenta Connect [ingentaconnect.com]

- 15. mdpi.com [mdpi.com]

- 16. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 17. eurekaselect.com [eurekaselect.com]

- 18. researchgate.net [researchgate.net]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pyridine and pyrimidine analogs of acetaminophen as inhibitors of lipid peroxidation and cyclooxygenase and lipoxygenase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and in vitro antioxidant activity of some new fused pyridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyridin-3-yl(p-tolyl)methanone: A Scaffolding Guide for Kinase Inhibitor Discovery

A Senior Application Scientist's In-Depth Technical Guide to Evaluating a Novel Chemical Entity

Foreword: The Unceasing Quest for Kinase-Modulating Therapeutics